molecular formula C16H15N3O2S B2466821 N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide CAS No. 1704635-43-7

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide

Cat. No.: B2466821
CAS No.: 1704635-43-7
M. Wt: 313.38
InChI Key: ZJIHNWOJVSIDIC-UHFFFAOYSA-N
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Description

N-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide is a synthetic small molecule featuring a bicyclic imidazo[2,1-b][1,3]thiazole core linked to a phenyl group substituted with an oxolane-3-carboxamide moiety. The imidazothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antiviral, and sirtuin-modulating properties .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-4,6,8-9,11H,5,7,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHNWOJVSIDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, a series of imidazothiazole-coupled compounds were synthesized and evaluated for their anticancer activity. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the imidazo[2,1-b]thiazole structure can enhance biological activity .

Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of certain bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or protein function, making them candidates for further development as therapeutic agents against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide. Modifications at various positions on the imidazole or thiazole rings can significantly impact biological activity. For example:

ModificationEffect on Activity
Substitution on the phenyl ringEnhances binding affinity to target proteins
Alteration of the oxolane groupModulates solubility and pharmacokinetics
Variations in the carboxamide groupInfluences receptor selectivity

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in ACS Omega, researchers synthesized various imidazothiazole derivatives and tested their anticancer properties against human cancer cell lines. The study found that specific substitutions on the imidazo[2,1-b]thiazole moiety led to increased cytotoxicity and apoptosis induction in cancer cells. The most potent analogs showed IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial activity of similar compounds derived from imidazo[2,1-b]thiazole. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, with some derivatives achieving minimum inhibitory concentrations (MIC) below 10 µg/mL. This suggests a potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Target(s)
Target Compound C₁₇H₁₆N₃O₂S 326.39 Oxolane-3-carboxamide substituent Hypothesized: SIRT1, VEGFR2
SRT1720 (Quinoxaline analog) C₂₅H₂₃N₇OS 469.56 Quinoxaline-2-carboxamide, piperazinylmethyl SIRT1 agonist
EX-527 C₁₄H₁₃ClN₄O 292.73 Carbazole derivative SIRT1 inhibitor
5l (VEGFR2 inhibitor) C₃₂H₃₁ClN₆O₃S 627.14 Chlorophenyl, morpholinopyridinyl VEGFR2, cytotoxic agent
SRT2183 C₂₇H₂₄N₄O₂S 468.58 Naphthalene-2-carboxamide SIRT1 agonist
Key Observations:
  • Substituent Effects: The oxolane group in the target compound introduces a smaller, non-aromatic substituent compared to SRT1720’s quinoxaline ring. This may reduce molecular planarity and π-π stacking interactions critical for SIRT1 binding .
  • Functional Groups : Piperazinylmethyl in SRT1720 enhances solubility and binding affinity via hydrogen bonding, whereas the oxolane’s ether oxygen may confer metabolic stability .

Pharmacological Activity Comparisons

SIRT1 Modulation
  • SRT1720 : A potent SIRT1 agonist (EC₅₀ ~0.16 μM) that induces mitochondrial biogenesis via deacetylation of PGC-1α. Demonstrated efficacy in rescuing mitochondrial function post-oxidative injury in renal cells .
  • However, the absence of SRT1720’s quinoxaline moiety may reduce potency due to weaker aromatic interactions with the enzyme’s active site .
Anticancer and Antiviral Activity
  • Compound 5l : Exhibited potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) via VEGFR2 inhibition (5.72% inhibition at 20 μM).
  • Coumarin-Imidazothiazole Derivatives : Showed antiviral activity against parvovirus B19 by inhibiting viral replication in erythroid progenitor cells.
  • Target Compound : The imidazothiazole core suggests possible anticancer/antiviral applications, but the oxolane group’s steric effects may alter target specificity compared to 5l’s chlorophenyl and morpholine groups .

Pharmacokinetic and Metabolic Considerations

  • SRT1720 : High molecular weight and aromaticity may limit blood-brain barrier penetration. Metabolism involves hepatic CYP450 enzymes, with a melting point of 221°C indicating solid-state stability .
  • Target Compound : The oxolane ring’s ether oxygen may enhance metabolic stability compared to SRT1720’s piperazine, which is prone to oxidative metabolism. Lower molecular weight could improve tissue distribution .

Biological Activity

N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a phenyl group and an oxolane carboxamide. Its molecular formula is C25H23N7OSC_{25}H_{23}N_{7}OS with a molecular weight of approximately 469.56 g/mol. The structural components are critical for its biological activity.

PropertyValue
Molecular FormulaC25H23N7OS
Molecular Weight469.56 g/mol
LogP0.68
SolubilityModerate

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Focal Adhesion Kinase (FAK) : Compounds within the imidazo[2,1-b][1,3]thiazole class have shown potential in inhibiting FAK phosphorylation, which is crucial for cancer cell migration and proliferation. This inhibition can lead to reduced tumor growth and metastasis in various cancer types, including pancreatic cancer .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains. For instance, certain imidazole derivatives showed MIC values as low as 1-4 μg/mL against resistant bacterial strains without cytotoxic effects on human cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity : A study reported that imidazo[2,1-b][1,3]thiazole derivatives exhibited IC50 values ranging from 0.59 to 2.81 µM against mesothelioma cell lines . The compounds not only inhibited cell proliferation but also enhanced the efficacy of standard chemotherapeutics like gemcitabine by modulating key transporters involved in drug uptake.
  • Antibacterial Screening : In another study focusing on the antibacterial properties of imidazole derivatives, over half of the synthesized compounds exhibited moderate to strong activity against drug-resistant bacteria . The structure-activity relationship highlighted that specific substitutions on the imidazole ring significantly influenced antibacterial potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Thiazole and Imidazole Rings : The presence of these rings is essential for cytotoxic activity.
  • Substituents on Phenyl Ring : Electron-donating groups at specific positions enhance activity against cancer cells .

Summary of SAR Findings

Structural FeatureImpact on Activity
Imidazole/Thiazole RingsEssential for cytotoxicity
Electron-donating GroupsIncrease potency against cancer cells
Substituted Phenyl GroupsModulate interaction with biological targets

Q & A

Q. How to optimize reaction conditions for synthesizing imidazo-thiazole intermediates?

  • Answer :
  • Solvent Selection : Use DMF or acetonitrile for high-yield cyclization (70–80% yield) .
  • Catalyst Screening : Pd(OAc)2_2 improves coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours minimizes by-products .

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